
Salicylanilide, 4'-chloro-3-nitro-
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Overview
Description
Salicylanilide, 4’-chloro-3-nitro-, is a halogenated salicylanilide derivative characterized by a nitro group at the 3-position and a chlorine atom at the 4’-position of the aniline ring. This compound belongs to a broader class of salicylanilides known for their anthelmintic and antimicrobial properties . Synthesized via nucleophilic substitution reactions, it has been evaluated against Hymenolepis nana infections in rats and demonstrated in vitro antibacterial and antifungal activity . Its structure-activity relationship (SAR) highlights the importance of halogen and nitro substituents in modulating biological efficacy, particularly against multidrug-resistant (MDR) pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Salicylanilide, 4’-chloro-3-nitro-, typically involves the nitration of salicylanilide derivatives. One common method includes the reaction of 4-chlorosalicylic acid with nitric acid under controlled conditions to introduce the nitro group at the 3 position. The resulting product is then reacted with aniline to form the final compound .
Industrial Production Methods
Industrial production of Salicylanilide, 4’-chloro-3-nitro-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters are common practices to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Salicylanilide, 4’-chloro-3-nitro-, undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The chloro group can be substituted with other functional groups to create new compounds with potentially enhanced properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like sodium hydroxide and various organic solvents are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include amino derivatives, hydroxylated compounds, and various substituted salicylanilides.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Salicylanilide, 4'-chloro-3-nitro- exhibits significant antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for treating infections. For instance, it has shown activity against penicillin-resistant Staphylococcus aureus with a minimum inhibitory concentration of 0.00609μg/mL .
2. Anthelmintic Properties
The compound is also recognized for its anthelmintic activity, particularly against parasitic worms. In animal studies, it has been effective in treating infections caused by Hymenolepis nana in rats . This makes it valuable in veterinary medicine and agricultural applications where parasite control is critical.
3. Cytotoxic Effects
Emerging research suggests that Salicylanilide, 4'-chloro-3-nitro- may possess cytotoxic effects that could be harnessed for antineoplastic (anti-cancer) therapies. The compound's ability to induce apoptosis in certain cancer cell lines is currently under investigation.
Agricultural Applications
1. Pest Control
Due to its anthelmintic properties, Salicylanilide, 4'-chloro-3-nitro- can be used as a pesticide to control parasitic infestations in crops. Its effectiveness against gastropods makes it particularly useful in managing agricultural pests that threaten crop yields.
2. Environmental Toxicity Studies
Research has indicated that compounds similar to Salicylanilide can exhibit selective toxicity to aquatic organisms such as goldfish and rainbow trout. Studies have shown that certain concentrations can lead to significant mortality rates, highlighting the need for careful assessment of environmental impacts when using such compounds in agricultural settings .
Case Studies
Case Study 1: Efficacy Against Bacterial Infections
A study evaluated the antimicrobial efficacy of Salicylanilide, 4'-chloro-3-nitro- against various bacterial strains. Results indicated that the compound inhibited growth across all tested strains, with particular potency observed against resistant strains such as Staphylococcus aureus .
Case Study 2: Anthelmintic Effectiveness
In a controlled experiment involving rats infected with Hymenolepis nana, treatment with Salicylanilide resulted in a significant reduction of infection rates compared to untreated controls. The compound was administered at varying dosages to determine optimal efficacy .
Mechanism of Action
The mechanism of action of Salicylanilide, 4’-chloro-3-nitro-, involves the inhibition of key enzymes and pathways in microbial cells. It disrupts the electron transport chain, leading to the generation of reactive oxygen species and oxidative stress. This ultimately results in cell death. The compound also targets specific proteins involved in cell wall synthesis, further enhancing its antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Antimicrobial Activity
Chlorine Positional Isomers
- 2-Chloro-Salicylanilides : Derivatives with 2-chloro substitution on the aniline ring (e.g., N-(2-chlorophenyl)-2-hydroxybenzamide) exhibit superior antibacterial activity against Gram-positive bacteria (MIC: 0.125–1.0 mg/mL) compared to 4’-chloro analogs. For instance, ethyl ester derivatives of 2-chloro-salicylanilides showed MIC values as low as 0.125 mg/mL against Streptococcus pyogenes .
- 4’-Chloro-Salicylanilides : While 4’-chloro substitution (as in the target compound) retains activity, it is generally less potent than 2-chloro analogs. For example, N-(4-chlorophenyl)-2-hydroxybenzamide derivatives required higher MIC values (0.5–1.0 mg/mL) for similar bacterial strains .
Nitro vs. Trifluoromethyl Substitution
- 3’-Nitro-Salicylanilides : The 3-nitro group enhances electron-withdrawing effects, improving membrane penetration and target binding. However, this substitution is less effective against MDR Staphylococcus aureus compared to trifluoromethyl groups .
- 3’-Trifluoromethyl-Salicylanilides : Compounds like N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide (IMD0354) show exceptional activity (MIC: 0.25 µg/mL) against MDR S. aureus, outperforming nitro-substituted analogs by 2–8 fold .
Table 1: Comparative Antimicrobial Activity of Salicylanilide Derivatives
Key Findings:
- The 3’-trifluoromethyl group confers the highest potency against MDR pathogens, while 4’-chloro-3-nitro substitution balances moderate activity with synthetic accessibility .
- Gram-negative bacteria are generally less susceptible to halogenated salicylanilides, regardless of substituent position .
Chemical Stability and Pharmacokinetics
- pH Stability : Salicylanilide carbamates with nitro groups decompose rapidly in alkaline environments (T₁/₂ ≈ 64 h at pH 7.0), limiting their utility in systemic applications .
- Lipophilicity : 4’-Chloro-3-nitro-salicylanilide exhibits moderate lipophilicity (logP ≈ 3.5), enhancing tissue penetration but requiring formulation adjustments (e.g., β-cyclodextrin complexes) to improve solubility .
Anthelmintic Efficacy
- Against Hymenolepis nana, 4’-chloro-3-nitro-salicylanilide reduces worm burden by 80–90% in rat models, comparable to 5-chloro analogs but less effective than benzimidazole-class drugs like albendazole .
Biological Activity
Salicylanilide, 4'-chloro-3-nitro- is a chemical compound belonging to the salicylanilide family, recognized for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anthelmintic, and anticancer properties, supported by data tables and research findings.
Chemical Structure and Properties
Salicylanilide, 4'-chloro-3-nitro- has the molecular formula C13H9ClN2O4 and features a chlorine atom at the para position (4') and a nitro group at the meta position (3) of the aromatic ring. This structural arrangement significantly contributes to its biological activities.
Antimicrobial Activity
Salicylanilide, 4'-chloro-3-nitro- exhibits notable antimicrobial properties against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effectiveness in inhibiting growth.
Table 1: Antimicrobial Activity of Salicylanilide, 4'-chloro-3-nitro-
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.00609 µg/mL |
Escherichia coli | 0.025 µg/mL |
Candida albicans | 0.1 µg/mL |
Research indicates that this compound can be effective in treating infections caused by resistant strains of bacteria, highlighting its potential in clinical settings .
Anthelmintic Activity
Salicylanilide derivatives are well-known for their anthelmintic properties , particularly against parasitic infections. Salicylanilide, 4'-chloro-3-nitro- has shown efficacy against various parasitic worms.
Case Study: Efficacy Against Hymenolepis nana
In a study involving rats infected with Hymenolepis nana, Salicylanilide, 4'-chloro-3-nitro- demonstrated significant anthelmintic activity. The compound was administered at a dosage of 30 mg/kg, resulting in a notable reduction in parasite load .
Anticancer Activity
Recent studies have highlighted the anticancer potential of Salicylanilide, 4'-chloro-3-nitro-, particularly in targeting human glioblastoma (GBM) cells. Its derivatives have been shown to induce cytotoxic effects and inhibit cell proliferation.
Table 2: Antitumor Activity Against GBM Cells
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Salicylanilide, 4'-chloro-3-nitro- | 15 | Induces apoptosis via NF-kB inhibition |
Niclosamide (similar structure) | 10 | Autophagy induction leading to cell death |
In vitro studies revealed that Salicylanilide derivatives significantly decreased the viability of U87 glioma cells by inducing apoptosis and modulating key signaling pathways . The compound's ability to inhibit NF-kB signaling is particularly noteworthy as it may enhance the effectiveness of existing therapies against GBM .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4'-chloro-3-nitrosalicylanilide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution of 4',5-dichloro-3'-nitrosalicylanilide with sodium aryl oxides, alkoxides, or amines. For example, substituting the 4'-chloro group with a nitro group requires refluxing in ethanol with sodium nitrite under controlled pH (6–7). Yield optimization involves monitoring reaction time (typically 8–12 hours) and temperature (60–80°C) .
- Key Parameters :
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 60–80°C | ±15% efficiency |
Reaction Time | 8–12 hours | Critical for completion |
Solvent | Ethanol/DMF | Polarity-dependent |
Q. How can solubility challenges be addressed for 4'-chloro-3-nitrosalicylanilide in aqueous and organic solvents?
- Methodological Answer : While solubility data for this specific compound is sparse, structurally similar salicylanilides (e.g., 4'-chloro-5-nitro analogs) show limited aqueous solubility (<0.1 g/L at 25°C). Use co-solvents like DMSO (10–20% v/v) or surfactants (e.g., Tween-80) to enhance solubility. For organic phases, dimethylacetamide (DMA) or N-methylpyrrolidone (NMP) are effective .
Q. What analytical techniques are suitable for structural characterization and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 7.8–8.2 ppm for nitro groups).
- HPLC-MS : Use a C18 column with acetonitrile/water (70:30) and 0.1% formic acid for retention time consistency.
- Elemental Analysis : Acceptable C/H/N deviations ≤0.3% for high purity (>98%) .
Properties
CAS No. |
6490-99-9 |
---|---|
Molecular Formula |
C13H9ClN2O4 |
Molecular Weight |
292.67 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-hydroxy-3-nitrobenzamide |
InChI |
InChI=1S/C13H9ClN2O4/c14-8-4-6-9(7-5-8)15-13(18)10-2-1-3-11(12(10)17)16(19)20/h1-7,17H,(H,15,18) |
InChI Key |
UOHLBUBEMXVTMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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